molecular formula C18H16BrClN2O2 B11699618 methyl [6-bromo-4-(2-chlorophenyl)-2-methylquinazolin-3(4H)-yl]acetate

methyl [6-bromo-4-(2-chlorophenyl)-2-methylquinazolin-3(4H)-yl]acetate

Cat. No.: B11699618
M. Wt: 407.7 g/mol
InChI Key: JFJDDFYRSYRPDO-UHFFFAOYSA-N
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Description

Methyl [6-bromo-4-(2-chlorophenyl)-2-methylquinazolin-3(4H)-yl]acetate is a complex organic compound that belongs to the quinazoline family. This compound is characterized by the presence of a quinazoline core, which is a bicyclic structure composed of a benzene ring fused to a pyrimidine ring. The presence of bromine and chlorine atoms, along with a methyl group, adds to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl [6-bromo-4-(2-chlorophenyl)-2-methylquinazolin-3(4H)-yl]acetate typically involves multiple steps:

    Formation of the Quinazoline Core: The initial step involves the formation of the quinazoline core. This can be achieved through the cyclization of appropriate precursors such as anthranilic acid derivatives with formamide or its equivalents.

    Bromination and Chlorination: The introduction of bromine and chlorine atoms is usually carried out through electrophilic aromatic substitution reactions. Bromine and chlorine sources such as bromine and thionyl chloride are commonly used.

    Esterification: The final step involves the esterification of the quinazoline derivative with methyl acetate under acidic or basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Methyl [6-bromo-4-(2-chlorophenyl)-2-methylquinazolin-3(4H)-yl]acetate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are typically used.

Major Products Formed

The major products formed from these reactions include substituted quinazoline derivatives, oxidized or reduced forms of the compound, and carboxylic acids from hydrolysis.

Scientific Research Applications

Methyl [6-bromo-4-(2-chlorophenyl)-2-methylquinazolin-3(4H)-yl]acetate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl [6-bromo-4-(2-chlorophenyl)-2-methylquinazolin-3(4H)-yl]acetate involves its interaction with specific molecular targets. The bromine and chlorine atoms, along with the quinazoline core, allow the compound to bind to enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-bromo-2-(4-chlorophenyl)acetate
  • Methyl 2-(2-bromo-4-chlorophenyl)acetate
  • Methyl a-bromo-2-chlorophenylacetate

Uniqueness

Methyl [6-bromo-4-(2-chlorophenyl)-2-methylquinazolin-3(4H)-yl]acetate is unique due to its specific substitution pattern on the quinazoline core. The presence of both bromine and chlorine atoms, along with a methyl group, provides distinct chemical properties that differentiate it from other similar compounds.

Properties

Molecular Formula

C18H16BrClN2O2

Molecular Weight

407.7 g/mol

IUPAC Name

methyl 2-[6-bromo-4-(2-chlorophenyl)-2-methyl-4H-quinazolin-3-yl]acetate

InChI

InChI=1S/C18H16BrClN2O2/c1-11-21-16-8-7-12(19)9-14(16)18(22(11)10-17(23)24-2)13-5-3-4-6-15(13)20/h3-9,18H,10H2,1-2H3

InChI Key

JFJDDFYRSYRPDO-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=C(C=C2)Br)C(N1CC(=O)OC)C3=CC=CC=C3Cl

Origin of Product

United States

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